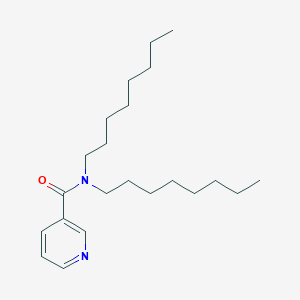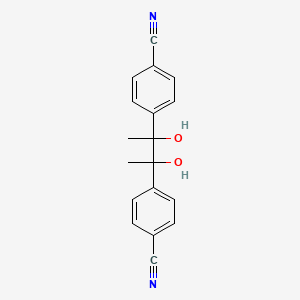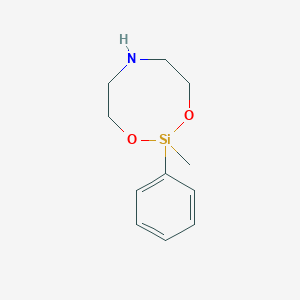
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane is a chemical compound with the molecular formula C₁₁H₁₇NO₂Si It is a heterocyclic compound containing silicon, nitrogen, and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane typically involves the reaction of phenylmethylsilane with ethylene oxide and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Scientific Research Applications
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane involves its interaction with molecular targets through its silicon, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes and influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxolane: A similar compound with a different ring structure, lacking the silicon atom.
1,3-Dioxa-6-aza-2-silacyclooctane: Another heterocyclic compound with a similar silicon-containing ring structure.
Properties
CAS No. |
86844-95-3 |
|---|---|
Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C11H17NO2Si/c1-15(11-5-3-2-4-6-11)13-9-7-12-8-10-14-15/h2-6,12H,7-10H2,1H3 |
InChI Key |
FTKITYLHYNMJCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCNCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
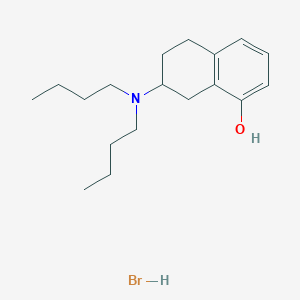
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
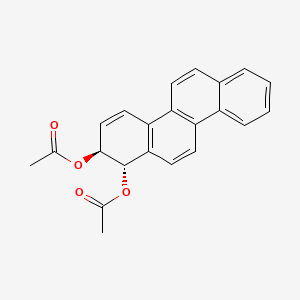
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
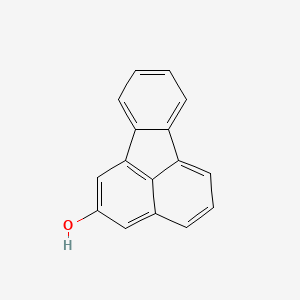
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
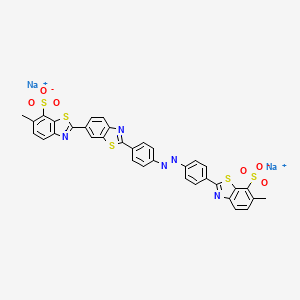
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
